molecular formula C10H9NOS B8593234 (5-Phenylthiazol-4-yl)methanol

(5-Phenylthiazol-4-yl)methanol

Cat. No.: B8593234
M. Wt: 191.25 g/mol
InChI Key: NBXAYGSULDTMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Phenylthiazol-4-yl)methanol is a chemical compound featuring a thiazole ring core, which is a privileged structure in medicinal chemistry and drug discovery. The thiazole scaffold is present in numerous FDA-approved drugs and bioactive molecules, making its derivatives valuable intermediates in pharmaceutical research . This compound is specifically functionalized with a phenyl group at the 5-position and a hydroxymethyl group at the 4-position of the thiazole ring. The primary research application of this compound is as a versatile chemical building block . The reactive hydroxymethyl group can be readily functionalized, allowing researchers to synthesize a diverse array of more complex molecules, such as esters, ethers, or carbamate derivatives, for use in structure-activity relationship (SAR) studies or the creation of compound libraries. Thiazole-based compounds are extensively investigated for their wide range of potential biological activities. While the specific profile of this compound requires further investigation, analogs and derivatives of 5-phenylthiazoles are known to be explored for their antitumor properties . Researchers value this compound for developing novel therapeutic agents targeting various diseases. Please Note: This product is intended and sold for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

(5-phenyl-1,3-thiazol-4-yl)methanol

InChI

InChI=1S/C10H9NOS/c12-6-9-10(13-7-11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2

InChI Key

NBXAYGSULDTMSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CS2)CO

Origin of Product

United States

Synthetic Methodologies for 5 Phenylthiazol 4 Yl Methanol and Its Analogues

General Synthetic Strategies for Thiazole (B1198619) Ring Formation

The formation of the thiazole ring is a fundamental step in the synthesis of (5-Phenylthiazol-4-yl)methanol. Several classical and contemporary methods are utilized for this purpose, each offering distinct advantages in terms of substrate scope and reaction conditions.

First described in 1887, the Hantzsch thiazole synthesis remains a cornerstone for the preparation of thiazole derivatives. synarchive.comscribd.com This method involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comscribd.com The reaction is known for its simplicity and generally high yields, making it a widely adopted strategy. bepls.comchemhelpasap.com

The mechanism of the Hantzsch synthesis commences with an SN2 reaction where the sulfur atom of the thioamide attacks the α-haloketone. chemhelpasap.comyoutube.com This is followed by an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. youtube.com

The versatility of the Hantzsch synthesis allows for the introduction of a wide array of functional groups onto the thiazole nucleus by varying the substituents on both the α-haloketone and the thioamide. bepls.com This adaptability is crucial for the synthesis of diverse analogues of this compound.

Reactant AReactant BProductReference
α-HaloketoneThioamideThiazole synarchive.comscribd.com
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazole chemhelpasap.com

Cyclocondensation reactions are a broad class of reactions that are pivotal in the assembly of heterocyclic systems, including the thiazole nucleus. These reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water.

One notable example is the reaction of 1-alkynyl(phenyl)-λ3-iodanes with thioureas or thioamides, which provides a pathway to thiazole derivatives. nih.gov This method represents a more recent advancement in thiazole synthesis, offering an alternative to the classical Hantzsch approach. Additionally, the condensation of dithiooxamide with aromatic aldehydes has been utilized to synthesize thiazolo[5,4-d]thiazoles, showcasing the adaptability of cyclocondensation strategies. mdpi.com

The reaction between alpha-halo-ketones and thioamides or thioureas is the hallmark of the Hantzsch thiazole synthesis. chemhelpasap.comnih.gov This reaction is a reliable and efficient method for constructing the thiazole ring. rsc.orgmdpi.com The choice of the specific alpha-halo-ketone and thioamide or thiourea determines the substitution pattern of the resulting thiazole. For instance, the reaction of 2-bromoacetophenone with thiourea yields 2-amino-4-phenylthiazole. chemhelpasap.com

The reaction conditions can influence the outcome, with some studies exploring the use of acidic conditions which can alter the regioselectivity of the reaction. rsc.org Furthermore, this fundamental reaction has been adapted for one-pot syntheses, allowing for the efficient construction of complex thiazole derivatives from simple starting materials.

Chemical Transformations Leading to this compound and Related Thiazole Alcohols

The creation of the this compound structure and its derivatives relies on established synthetic routes to the thiazole core, followed by specific modifications to introduce the methanol (B129727) group at the 4-position.

A primary and efficient method for the synthesis of this compound involves the reduction of a corresponding thiazole-4-carboxylate ester. This transformation is a fundamental reaction in organic synthesis, effectively converting an ester functional group into a primary alcohol.

Powerful reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The mechanism involves the nucleophilic attack of the hydride ion from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the alkoxy group and a subsequent second hydride attack on the intermediate aldehyde, which is then reduced to the corresponding alkoxide. An aqueous workup then protonates the alkoxide to yield the final primary alcohol, this compound.

Another potent reducing agent that can be utilized is Diisobutylaluminium hydride (DIBAL-H). While often used to achieve partial reduction of esters to aldehydes at low temperatures, employing an excess of DIBAL-H and allowing the reaction to proceed at room temperature or with heating can lead to the complete reduction to the alcohol. The choice of reducing agent can be influenced by the presence of other functional groups within the molecule that might also be susceptible to reduction.

Reducing AgentTypical SolventsKey Considerations
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, Tetrahydrofuran (THF)Highly reactive, not chemoselective. Reacts with water and protic solvents.
Diisobutylaluminium Hydride (DIBAL-H)Toluene, Hexane, DichloromethaneCan be used for partial reduction to aldehyde at low temperatures. Stoichiometry and temperature control are crucial.

The synthesis of the precursor, a 5-phenylthiazole-4-carboxylate, can be achieved through several established methods for thiazole ring formation. The most prominent of these is the Hantzsch thiazole synthesis. This classical method involves the condensation reaction between an α-haloketone and a thioamide.

To obtain a 5-phenylthiazole-4-carboxylate, the Hantzsch synthesis would typically involve the reaction of an α-halo-β-ketoester with a thioamide. For instance, the reaction of ethyl 2-chloro-3-oxo-3-phenylpropanoate with thioformamide would yield ethyl 5-phenylthiazole-4-carboxylate. The subsequent reduction of this ester, as described in the previous section, would then produce this compound.

Variations of the Hantzsch synthesis and other multicomponent reactions have been developed to allow for the construction of diverse thiazole derivatives. These methods offer flexibility in introducing various substituents onto the thiazole ring, thereby providing access to a wide range of analogues of this compound.

Reaction NameReactantsProduct
Hantzsch Thiazole Synthesisα-Haloketone and ThioamideThiazole

Advanced Derivatization Approaches for the this compound Scaffold

Once the this compound core structure is obtained, further chemical modifications can be performed to explore the structure-activity relationships of its derivatives. These derivatizations can be targeted at either the thiazole ring system or the methanol functional group.

The thiazole ring in this compound is an aromatic heterocycle and can undergo electrophilic substitution reactions. The position of substitution is directed by the electronic nature of the existing substituents. The C2 position of the thiazole ring is generally the most susceptible to electrophilic attack due to its electron-deficient nature. However, the presence of the phenyl group at C5 and the hydroxymethyl group at C4 will influence the regioselectivity of these reactions.

Common electrophilic substitution reactions that can be performed on the thiazole ring include:

Halogenation: Bromination or chlorination can be achieved using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The reaction conditions can be tuned to control the position and degree of halogenation.

Nitration: The introduction of a nitro group can be accomplished using nitrating agents like a mixture of nitric acid and sulfuric acid. These reactions often require careful temperature control due to the reactive nature of the thiazole ring.

Acylation: Friedel-Crafts acylation can introduce an acyl group onto the thiazole ring, typically at the C2 position, using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

The primary alcohol functional group in this compound is a versatile handle for a variety of chemical transformations. These modifications allow for the introduction of different functional groups and the exploration of their impact on the biological activity of the resulting compounds.

Key modifications at the methanol position include:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (5-phenylthiazol-4-yl)carbaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). Further oxidation to the carboxylic acid, 5-phenylthiazole-4-carboxylic acid, can be achieved with stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

Esterification: The alcohol can be converted to a wide range of esters through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method.

Etherification: The formation of ethers can be accomplished through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Conversion to Halides: The hydroxyl group can be replaced by a halogen (Cl, Br, I) using reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or a combination of triphenylphosphine and iodine. These resulting halides are valuable intermediates for further nucleophilic substitution reactions.

Reaction TypeReagentsProduct Functional Group
OxidationPCC, MnO₂Aldehyde
OxidationKMnO₄, Jones ReagentCarboxylic Acid
EsterificationCarboxylic acid, Acid catalystEster
EtherificationBase, Alkyl halideEther
HalogenationSOCl₂, PBr₃, PPh₃/I₂Halide

Structure Activity Relationship Sar Studies of 5 Phenylthiazol 4 Yl Methanol Derivatives

Effects of Phenyl Ring Substituents on Molecular Interactions and Efficacy

The substitution pattern on the phenyl ring of phenylthiazole derivatives profoundly impacts their biological activity. The nature, position, and size of these substituents can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Research into a variety of phenylthiazole analogues has shown that both electron-donating and electron-withdrawing groups can modulate efficacy, with the optimal choice being highly dependent on the specific target protein. For instance, in a series of 4-phenylthiazole (B157171) analogues developed as dual inhibitors for fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), electron-donating groups on the phenyl ring were generally well-tolerated at the ortho, meta, and para positions. nih.gov

In the context of antifungal agents, the introduction of methyl, halogen, or methoxy (B1213986) groups at specific positions on the phenyl rings of phenylthiazole derivatives was found to be beneficial for activity against Magnaporthe oryzae. nih.gov For a series of thiazole-naphthalene derivatives designed as tubulin polymerization inhibitors, an ethoxy group at the para-position of the phenyl ring resulted in the most potent antiproliferative activity. nih.gov This suggests that for certain targets, smaller, electron-donating alkoxy groups in the para position are favorable.

Conversely, studies on thiazole-based chalcones as anticancer agents revealed that electron-withdrawing groups could also enhance activity. mdpi.com Specifically, a compound featuring a 4-chlorophenyl moiety demonstrated significant inhibition of tubulin polymerization. mdpi.com This highlights that the electronic requirements for optimal activity are target-specific. The table below summarizes the observed effects of various phenyl ring substituents from different studies.

Substituent GroupPositionObserved Effect on ActivityCompound Class / TargetReference
Electron-Donating Groups (general)ortho, meta, paraWell-tolerated4-Phenylthiazoles / FAAH & sEH inhibitors nih.gov
-OCH2CH3 (Ethoxy)paraStrongest antiproliferative activity in the seriesThiazole-naphthalenes / Tubulin inhibitors nih.gov
-CH3 (Methyl)ortho / paraEnhanced antifungal activityPhenylthiazole acylhydrazones / Antifungal nih.gov
Halogens (-F, -Cl, -Br)ortho / paraEnhanced antifungal activityPhenylthiazole acylhydrazones / Antifungal nih.gov
-Cl (Chloro)paraSignificant tubulin polymerization inhibitionThiazole (B1198619) chalcones / Tubulin inhibitors mdpi.com
-CF3 (Trifluoromethyl)paraEnhanced anticancer activity in some seriesBenzenesulfonamide hybrids / Tubulin inhibitors mdpi.com

Role of the Hydroxymethyl Group and its Chemical Modifications on Biological Activity

Chemical modification of the hydroxymethyl group is a common strategy in medicinal chemistry to probe its role and optimize activity. These modifications can include:

Esterification or Etherification: Converting the hydroxyl group to an ester or ether can modify the compound's lipophilicity, potentially improving membrane permeability. This change, however, eliminates the hydrogen bond donating capability of the group, which can lead to a loss of activity if this interaction is crucial for target binding.

Oxidation: Oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid introduces different electronic and hydrogen bonding properties. A carboxylic acid, for example, can form strong ionic interactions or salt bridges with basic residues like lysine (B10760008) or arginine in a protein.

Bioisosteric Replacement: The concept of bioisosteric replacement involves substituting a functional group with another that has similar steric and electronic properties, with the goal of improving potency, selectivity, or metabolic stability. cambridgemedchemconsulting.comnih.govbaranlab.org The hydroxyl group can be replaced by a variety of bioisosteres. For example, replacing -OH with a fluorine atom (-F) maintains a similar size but alters the electronic and hydrogen bonding properties. Replacement with an amine group (-NH2) introduces a basic center and changes the hydrogen bonding pattern. Such modifications are tactical approaches used to address issues of metabolism, toxicity, or pharmacokinetics. nih.gov

While direct SAR studies detailing modifications to the hydroxymethyl group on the (5-phenylthiazol-4-yl)methanol scaffold are not extensively reported in the selected literature, the fundamental principles of medicinal chemistry suggest that this group is a critical determinant of biological activity. Its modification or replacement would be expected to have a substantial impact on ligand-target interactions. nih.gov

Intrinsic Contributions of Thiazole Nitrogen and Sulfur Atoms to Ligand-Target Recognition

Nitrogen Atom: The thiazole nitrogen is an sp2-hybridized atom with a lone pair of electrons in the plane of the ring. This makes it a potential hydrogen bond acceptor, capable of forming crucial interactions with hydrogen bond donors like the backbone N-H of amino acids or the side chains of residues such as serine, threonine, or lysine. Molecular docking studies on related heterocyclic inhibitors have frequently identified the ring nitrogen as a key anchoring point within a protein's active site.

Together, the nitrogen and sulfur atoms define the thiazole ring as an electron-rich aromatic system. This aromaticity allows the ring to participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein. The distinct electronic distribution within the ring, governed by the electronegativity and positioning of the N and S atoms, is fundamental to its ability to engage in specific and high-affinity binding with its biological targets.

Comparative SAR Insights Derived from Related Phenylthiazole Analogues

Valuable SAR insights can be gained by comparing different series of phenylthiazole analogues and related heterocyclic systems. These comparisons help to identify essential pharmacophoric features and understand the structural requirements for a given biological activity.

One key comparison is between the phenylthiazole and benzothiazole (B30560) scaffolds. In the development of dual FAAH/sEH inhibitors, replacement of a benzothiazole ring with a 4-phenylthiazole moiety yielded more potent dual inhibitors, suggesting that the specific orientation and electronics of the phenylthiazole system were more favorable for interacting with both enzymes. nih.gov

Within the broader class of thiazole derivatives, the substitution pattern on the thiazole ring itself is critical. For example, comparing antimicrobial compounds where a substituent was a 5-phenylthiazole (B154837) versus a 5-(3-coumarinyl)-thiazole revealed that the latter was more active. mdpi.com This indicates that extending the molecule with a coumarin (B35378) ring system can lead to additional favorable interactions with the target.

Significant insights have also come from the extensive research on phenylthiazole derivatives as tubulin polymerization inhibitors. Many potent compounds in this class feature a 4-phenylthiazole core, often with a 3,4,5-trimethoxyphenyl group attached elsewhere in the molecule, which is known to bind to the colchicine (B1669291) site of tubulin. nih.govacs.org Comparing different series of these inhibitors reveals subtle but important SAR trends. For instance, in one study, a 2-amino-4-(3,4,5-trimethoxyphenyl)thiazole derivative with a specific amide substitution showed remarkable tubulin polymerization inhibition, exceeding that of the reference drug combretastatin (B1194345) A-4. nih.gov This highlights the synergistic effect of combining the phenylthiazole core with other known pharmacophoric elements.

Analogue 1Analogue 2Key Structural DifferenceComparative Activity InsightReference
4-Phenylthiazole derivativeBenzothiazole derivativeCore scaffold (phenylthiazole vs. fused benzothiazole)4-Phenylthiazole yielded more potent dual FAAH/sEH inhibitors. nih.gov
5-Phenylthiazole substituent5-(3-Coumarinyl)-thiazole substituentNature of the group at position 5Coumarinyl-thiazole showed superior antimicrobial activity. mdpi.com
(5-benzylthiazol-2-yl)benzamide with 1,2,3-triazole(5-benzylthiazol-2-yl)benzamide with 1H-tetrazoleBioisosteric replacement of triazole with tetrazoleTetrazole analogue showed significantly enhanced anti-leukemic potency. nih.gov
2-amino-4-phenylthiazole2-amino-4-(3,4,5-trimethoxyphenyl)thiazoleSubstitution on the phenyl ringThe trimethoxyphenyl group is a key feature for potent tubulin inhibition. nih.govacs.org

Biological and Pharmacological Investigations of 5 Phenylthiazol 4 Yl Methanol Analogues

Antimicrobial Activity Profiles

Analogues of (5-Phenylthiazol-4-yl)methanol have emerged as a promising scaffold in the development of new antimicrobial agents. The inherent chemical versatility of the thiazole (B1198619) ring allows for structural modifications that yield compounds with potent activity against a wide range of bacteria, fungi, and mycobacteria.

Antibacterial Efficacy and Spectrum of Action

The antibacterial properties of phenylthiazole derivatives have been well-documented against both Gram-positive and Gram-negative bacteria. Research has shown that these compounds can be effective against clinically relevant pathogens, including strains that have developed resistance to conventional antibiotics.

A novel series of 2,5-disubstituted thiazole compounds demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), as well as vancomycin-intermediate (VISA) and vancomycin-resistant (VRSA) isolates. rsc.org Structure-activity relationship (SAR) studies revealed that a nonpolar, hydrophobic group at the C2 position and an ethylidenehydrazine-1-carboximidamide moiety at the C5 position of the thiazole ring are critical for their antibacterial action. rsc.org For instance, certain analogues were found to have Minimum Inhibitory Concentration (MIC) values ranging from 0.7 µg/mL to 6.7 µg/mL against VRSA strains, highlighting their potential to combat difficult-to-treat infections. rsc.org

Other studies have reported on phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety, which exhibited excellent antibacterial activities against plant pathogens like Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae (Xoo). nih.gov Compound 5k from one such study showed remarkable activity against R. solanacearum, with an EC50 value of 2.23 µg/mL, significantly superior to the commercial agent Thiodiazole copper (EC50 = 52.01 µg/mL). nih.gov The presence of electron-withdrawing substituents on the phenyl ring was found to enhance antibacterial activity. bohrium.com

Furthermore, novel aminothiazole derivatives have shown significant antibacterial activity. Compounds with 4-cyanophenyl, 4-fluorophenyl, and 4-chlorophenyl substituents on the thiazole ring were among the most active against Escherichia coli, while also showing high activity against Bacillus subtilis. mdpi.com This suggests that the electronic properties of the substituents play a crucial role in determining the antibacterial spectrum and potency. mdpi.com

Compound/Derivative ClassTarget BacteriaActivity (MIC/EC50)Source(s)
2,5-Disubstituted ThiazolesMRSA, VISA, VRSA0.7 - 6.7 µg/mL (MIC) rsc.org
Phenylthiazole-1,3,4-thiadiazoleRalstonia solanacearum2.23 µg/mL (EC50) nih.gov
Phenylthiazole-1,3,4-thiadiazoleXanthomonas oryzae pv. oryzae72.63% inhibition at 100 µg/mL nih.gov
Aminothiazole DerivativesEscherichia coliHigh Activity mdpi.com
Aminothiazole DerivativesBacillus subtilisHigh Activity mdpi.com

Antifungal Properties and Associated Pathogens

The antifungal potential of this compound analogues is broad, encompassing activity against human and plant fungal pathogens. Phenylthiazole derivatives have demonstrated efficacy against notorious species such as Candida albicans, Candida auris, and various Aspergillus species. dovepress.comacs.org

One study identified a phenylthiazole small molecule, referred to as compound 1, that inhibited the growth of drug-resistant C. albicans and C. auris at concentrations from 0.25–2 µg/mL. dovepress.com This compound also showed rapid fungicidal activity, eliminating detectable fungal cells within 30 minutes, and was effective against biofilms, a key factor in the persistence of fungal infections. dovepress.com Another class of thiazole derivatives containing a cyclopropane (B1198618) system showed very strong antifungal effects towards C. albicans, with MIC values as low as 0.008 µg/mL. acs.org

In the context of agricultural applications, phenylthiazole derivatives have been developed as potent fungicides. A series of compounds containing an acylhydrazone moiety exhibited excellent antifungal activities against Magnaporthe oryzae, the fungus responsible for rice blast disease. researchgate.netresearchgate.net Several of these compounds had EC50 values below 2.0 µg/mL, outperforming the commercial fungicide Isoprothiolane. researchgate.netresearchgate.net Similarly, phenylthiazole derivatives with a 1,3,4-thiadiazole thione moiety were highly effective against Sclerotinia sclerotiorum, a widespread plant pathogen. Compound 5b in this series had an EC50 of 0.51 µg/mL, comparable to the commercial fungicide Carbendazim. nih.gov

Compound/Derivative ClassTarget FungiActivity (MIC/EC50)Source(s)
Phenylthiazole (Compound 1)Candida albicans, C. auris0.25 - 2 µg/mL (MIC) dovepress.com
Thiazoles with cyclopropaneCandida albicans0.008 - 7.81 µg/mL (MIC) acs.org
Phenylthiazole-acylhydrazonesMagnaporthe oryzae1.29 - 2.65 µg/mL (EC50) researchgate.netresearchgate.net
Phenylthiazole-1,3,4-thiadiazoleSclerotinia sclerotiorum0.51 µg/mL (EC50) nih.gov
Phenylthiazole-1,3,4-thiadiazoleRhizoctonia solani>50% inhibition at 50 µg/mL nih.gov

Antitubercular Potential of Thiazole Derivatives

The global health threat posed by tuberculosis, particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, has spurred the search for new therapeutic agents. Thiazole-based compounds have emerged as a highly promising scaffold in this area. nih.gov They are known to exhibit potent anti-tubercular activity by targeting key bacterial enzymes and disrupting essential metabolic pathways. nih.govnih.gov

A series of 2-aminothiazole (B372263) analogues showed excellent activity against M. tuberculosis, achieving sub-micromolar minimum inhibitory concentrations. mdpi.comnih.gov A representative compound from this series was found to be rapidly bactericidal against replicating M. tuberculosis and was selective for mycobacterial species over other bacteria. mdpi.comnih.gov

Another study focused on thiadiazole-linked thiazole derivatives, identifying several compounds with significant activity against the H37Ra strain of M. tuberculosis. tandfonline.com Compound 5l from this series exhibited the best MIC value of 7.1285 µg/ml. tandfonline.com In silico studies suggested that these compounds may target tubercular ThyX, an essential enzyme in the folate biosynthesis pathway. tandfonline.com The versatility of the thiazole core allows for structural modifications that can enhance potency, making it a valuable template for the development of new anti-tubercular drugs. nih.govacs.org

Anticancer and Antiproliferative Mechanisms

Beyond their antimicrobial effects, analogues of this compound have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse, ranging from direct cytotoxic effects and inhibition of cancer cell proliferation to the targeted inhibition of specific enzymes crucial for tumor growth and survival.

Inhibition of Cellular Proliferation and Cytotoxic Effects in Cancer Cell Lines

Thiazole derivatives have shown potent cytotoxic and antiproliferative activity against a wide array of human cancer cell lines. These include cell lines for breast cancer (MCF-7, MDA-MB-231), cervical cancer (HeLa), liver cancer (HepG2), and colon cancer (HT-29). nih.govmdpi.comtandfonline.com

One study reported a new series of phenylthiazole derivatives where compound 5b was found to be the most potent against MCF-7 breast cancer cells, with an exceptionally low IC50 value of 0.2 µM. researchgate.netnih.gov Other compounds in the same series also showed strong cytotoxic activity against MDA-MB-468 (breast) and PC-12 (pheochromocytoma) cell lines. researchgate.netnih.gov The mechanism of action for these compounds was linked to the induction of apoptosis, as evidenced by DNA fragmentation and caspase-3 activity. researchgate.netnih.gov

Another investigation of arylidene-hydrazinyl-thiazole derivatives found that 2-(2-benzyliden-hydrazinyl)-4-methylthiazole (2a ) exhibited significant antiproliferative activity against both MDA-MB-231 (IC50: 3.92 µg/mL) and HeLa (IC50: 11.4 µg/mL) cells. nih.gov Similarly, thiazole-based compounds bearing a 4-(trifluoromethoxy)phenyl moiety (2i ) showed high inhibitory effects against HeLa (IC50: 12.3 µM) and MCF-7 (IC50: 8.0 µM) cell lines. tandfonline.com These studies underscore the potential of the thiazole scaffold in designing novel anticancer agents with high efficacy.

Compound/Derivative ClassCancer Cell LineActivity (IC50)Source(s)
Phenylthiazole derivative 5b MCF-7 (Breast)0.2 µM researchgate.netnih.gov
Phenylthiazole derivative 5g PC-12 (Pheochromocytoma)0.43 µM researchgate.netnih.gov
Phenylthiazole derivative 5k MDA-MB-468 (Breast)0.6 µM researchgate.netnih.gov
Thiazole derivative 4c MCF-7 (Breast)2.57 µM mdpi.com
Thiazole derivative 4c HepG2 (Liver)7.26 µM mdpi.com
Arylidene-hydrazinyl-thiazole 2a MDA-MB-231 (Breast)3.92 µg/mL nih.gov
Thiazole derivative 2i MCF-7 (Breast)8.0 µM tandfonline.com
Thiazole derivative 2b HeLa (Cervical)12.4 µM tandfonline.com

Targeted Enzyme Inhibition (e.g., Human Lactate (B86563) Dehydrogenase A, Sirtuin 2, Epidermal Growth Factor Receptor, Cyclin-Dependent Kinase 9)

The anticancer activity of phenylthiazole analogues is often rooted in their ability to inhibit specific enzymes that are overexpressed in cancer cells and play a critical role in tumor progression.

Human Lactate Dehydrogenase A (hLDHA): Many cancer cells rely on aerobic glycolysis (the Warburg effect), a process in which hLDHA is a key enzyme. nih.gov Thiazole-based small molecules have been specifically designed to target and inhibit hLDHA. acs.org Biochemical assays confirmed that certain thiazole derivatives are potent inhibitors of hLDHA, and these compounds subsequently showed significant anticancer activity in cervical (HeLa, SiHa) and liver (HepG2) cancer cell lines, with IC50 values in the low micromolar range (1.65–8.60 μM). acs.org

Sirtuin 2 (SIRT2): SIRT2 is a histone deacetylase implicated in various cellular processes, and its dysregulation is linked to cancer. bohrium.comnih.gov Thiazole-based compounds have been identified as effective SIRT2 inhibitors. Through computational modeling and biological assays, a novel series of thiazoles were evaluated, with compound 5a emerging as a promising SIRT2 inhibitor with an IC50 of 9.0 µM, positioning it as a candidate for further development as an anticancer agent. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that is often overexpressed in various cancers, making it a prime target for anticancer therapies. nih.govacs.org Pyrazole–thiadiazole hybrid compounds have been developed as EGFR inhibitors. acs.org One such compound, 6g , showed potent inhibitory activity against the EGFR enzyme with an IC50 value of 0.024 µM and was effective against the A549 lung cancer cell line (IC50 = 1.537 µM). acs.org Molecular docking studies confirmed that these compounds bind to the ATP-binding site of EGFR, similar to established inhibitors like erlotinib. dovepress.com

Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of transcription and is essential for the expression of anti-apoptotic proteins that are overproduced in many cancers. nih.govnih.gov A series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives were designed as potent and selective CDK9 inhibitors. nih.gov One of the most selective compounds, 12u , inhibits CDK9 with an IC50 of 7 nM and demonstrates over 80-fold selectivity for CDK9 over other kinases like CDK2. nih.govacs.org These inhibitors effectively reduce the expression of survival proteins like Mcl-1, leading to apoptosis in cancer cells. nih.gov

Modulation of Tumor Glycolysis and Related Metabolic Pathways

The metabolic reprogramming of cancer cells, particularly their reliance on aerobic glycolysis, known as the Warburg effect, is a critical hallmark of cancer. This metabolic shift provides the necessary energy and anabolic precursors for rapid cell proliferation. Consequently, targeting tumor glycolysis has emerged as a promising strategy in cancer therapy. While direct studies on this compound analogues in this specific context are limited, the broader class of phenylthiazole derivatives has shown potential as anticancer agents, suggesting that modulation of tumor metabolism could be a possible mechanism of action. nih.govnih.govresearchgate.netresearchgate.net

Key enzymes and transporters involved in the glycolytic pathway are considered attractive targets for therapeutic intervention. These include glucose transporters (GLUTs), hexokinase (HK), phosphofructokinase (PFK), pyruvate (B1213749) kinase M2 (PKM2), and lactate dehydrogenase (LDH). nih.govmdpi.com Inhibition of these components can disrupt the energy supply to cancer cells and impede their growth.

For instance, a variety of small molecules have been developed to inhibit these key glycolytic steps. nih.gov While research has not yet explicitly detailed the effects of this compound analogues on these specific targets, the known anticancer activities of related phenylthiazole compounds warrant further investigation into their potential to modulate tumor glycolysis. nih.govnih.govresearchgate.netresearchgate.net Future studies may focus on whether these analogues can inhibit key glycolytic enzymes or interfere with glucose uptake in cancer cells, thereby providing a novel approach to cancer treatment.

Anti-inflammatory and Analgesic Effects

Analogues of this compound have been investigated for their potential anti-inflammatory and analgesic properties. The thiazole ring is a core component of various compounds with demonstrated efficacy in reducing inflammation and pain. nih.govresearchgate.netwjpmr.comnih.govmdpi.comneuroquantology.comresearchgate.net

Research has shown that certain phenylthiazole derivatives can exert anti-inflammatory effects through the inhibition of key inflammatory mediators. nih.govmdpi.com For example, a study on 5-methyl-2-phenylthiazole-4-substituted heteroazole derivatives demonstrated moderate to good anti-inflammatory activity in a carrageenan-induced rat paw edema model. researchgate.net Some of these compounds also exhibited significant analgesic effects in acetic acid-induced writhing tests in mice. researchgate.net

Another study on thiazole and oxazole (B20620) substituted benzothiazole (B30560) derivatives reported potent anti-inflammatory and analgesic activities. nih.gov The mechanism of action for many of these compounds is believed to involve the inhibition of enzymes such as cyclooxygenases (COX), which are crucial in the synthesis of prostaglandins, key mediators of inflammation and pain. mdpi.com

The table below summarizes the anti-inflammatory and analgesic activities of selected phenylthiazole analogues from various studies.

Compound TypeModel/AssayObserved EffectReference
5-methyl-2-phenylthiazole-4-substituted heteroazolesCarrageenan-induced rat paw edemaModerate to good anti-inflammatory activity researchgate.net
5-methyl-2-phenylthiazole-4-substituted heteroazolesAcetic acid-induced writhing in miceModerate to good analgesic activity researchgate.net
Thiazole/oxazole substituted benzothiazolesCarrageenan-induced paw edemaPotent anti-inflammatory activity nih.gov
Thiazole/oxazole substituted benzothiazolesAcetic acid-induced writhingSignificant analgesic activity nih.gov
4-phenylthiazole (B157171) derivativesRat formalin model of inflammatory painAntinociceptive effects nih.gov

These findings highlight the potential of this compound analogues as a promising scaffold for the development of novel anti-inflammatory and analgesic drugs.

Antiviral Applications and Potential Targets

The phenylthiazole scaffold has been identified as a promising template for the design and synthesis of antiviral agents. nih.govnih.gov Derivatives of this class have demonstrated activity against a range of viruses, particularly flaviviruses, by targeting viral proteins essential for replication. nih.govnih.gov

One of the primary mechanisms of action for phenylthiazole-based antiviral compounds is the inhibition of the viral envelope (E) protein. nih.gov The E protein is crucial for the entry of flaviviruses into host cells. By targeting this protein, these compounds can prevent the virus from initiating an infection.

A study investigating phenylthiazole antiflaviviral agents identified a lead compound with potent and selective activity. nih.gov Subsequent structural optimization led to the development of analogues with improved antiviral efficacy and selectivity. nih.govnih.gov The table below presents the antiviral activity of selected phenylthiazole derivatives against Yellow Fever Virus (YFV).

CompoundEC₅₀ (µM) vs. YFVGI₅₀ (µM)Therapeutic Index (TI)Reference
Lead Compound 20.2>100>500 nih.gov
Derivative 120.344147 nih.govnih.gov

EC₅₀: 50% effective concentration; GI₅₀: 50% growth inhibitory concentration; TI: Therapeutic Index (GI₅₀/EC₅₀)

These results underscore the potential of the phenylthiazole framework in developing novel antiviral therapeutics with high potency and selectivity. Further research into this compound analogues could lead to the discovery of new antiviral agents with broad-spectrum activity.

Other Emerging Pharmacological Activities

Beyond the aforementioned activities, analogues of this compound are being explored for other therapeutic applications, including the management of diabetes, oxidative stress, and pigmentation disorders.

Thiazole derivatives, particularly thiazolidinediones, are a well-established class of antidiabetic agents. nih.govnih.gov Analogues of this compound are being investigated for their potential to manage hyperglycemia. One of the key mechanisms of action is the inhibition of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates in the digestive tract. mdpi.comirjpms.com By inhibiting these enzymes, the rate of glucose absorption into the bloodstream is slowed, leading to a reduction in postprandial blood glucose levels.

A study on novel 1,3,5-trisubstituted-2-thioxoimidazolidin-4-one analogues, which share structural similarities with thiazole derivatives, demonstrated significant inhibitory activity against both α-amylase and α-glucosidase. mdpi.com Another class of compounds, sulfonamide-1,3,5-triazine–thiazoles, has been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), another important target in the treatment of type 2 diabetes. rsc.org

The following table summarizes the antidiabetic potential of some thiazole-related compounds.

Compound ClassTarget Enzyme/ReceptorObserved EffectReference
1,3,5-trisubstituted-2-thioxoimidazolidin-4-onesα-glucosidase, α-amylaseSignificant inhibitory activity mdpi.com
Sulfonamide-1,3,5-triazine–thiazolesDipeptidyl peptidase-4 (DPP-4)Potent inhibition rsc.org
5-[4-(pyridylalkoxy)benzyl]-2,4-thiazolidinedionesPPARγ agonistPotent hypoglycemic and hypolipidemic activities nih.gov

These findings suggest that the this compound scaffold could be a valuable starting point for the design of new and effective antidiabetic drugs.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Thiazole derivatives have been shown to possess significant antioxidant and radical scavenging properties. nih.govmdpi.commdpi.comnih.govpensoft.netnih.govchemrxiv.org

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The presence of phenolic hydroxyl groups on the phenyl ring can significantly enhance this activity. nih.gov

Several in vitro assays are used to evaluate the antioxidant potential of these compounds, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. mdpi.comnih.gov A study on novel thiazolyl-polyphenolic compounds demonstrated significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox. nih.gov

The table below highlights the antioxidant activity of selected thiazole derivatives.

Compound TypeAntioxidant AssayResultReference
2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazolesROS, DPPH, ABTS scavengingPotent antioxidant activities mdpi.com
Thiazolyl-polyphenolic compoundsABTS, DPPH, RP, TAC, FRAP, CUPRACEnhanced antioxidant activity nih.gov
(Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogsDPPH, ABTS, ROS scavengingStrong antioxidant capacities mdpi.com

The ability of this compound analogues to combat oxidative stress makes them interesting candidates for further investigation in the context of diseases associated with oxidative damage.

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin, hair, and eye color. nih.gov Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents. mdpi.comnih.govmdpi.comnih.gov

Several studies have identified phenylthiazole and benzothiazole derivatives as potent tyrosinase inhibitors. mdpi.comnih.govmdpi.comnih.gov The inhibitory mechanism often involves the chelation of copper ions in the active site of the enzyme. The substitution pattern on the phenyl ring plays a crucial role in the inhibitory activity, with hydroxyl groups often enhancing potency. mdpi.commdpi.com

For example, a study on 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles identified a compound that was 55-fold more potent than kojic acid, a well-known tyrosinase inhibitor. mdpi.com Another study on thiazol-4(5H)-one analogs also reported compounds with significantly greater potency than kojic acid. nih.gov

The following table summarizes the tyrosinase inhibitory activity of some phenylthiazole analogues.

Compound ClassSubstrateIC₅₀ (µM)Reference
2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazolesL-tyrosine0.2 ± 0.01 mdpi.com
6-(Substituted phenyl)- nih.govnih.govdioxolo[4′,5′:4,5]benzo[1,2-d]thiazolesL-tyrosine0.24 mdpi.com
Thiazol-4(5H)-one analogsMushroom tyrosinase0.4 ± 0.01 nih.gov
Kojic Acid (Reference)Mushroom tyrosinase~10.4 nih.gov

IC₅₀: The half maximal inhibitory concentration.

These findings demonstrate the significant potential of the this compound scaffold in the development of novel and potent tyrosinase inhibitors for the management of hyperpigmentation disorders.

Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibition

The simultaneous inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) has emerged as a promising therapeutic strategy for managing pain and inflammation. nih.govnih.gov These two enzymes play crucial roles in regulating signaling lipids that have anti-inflammatory and analgesic properties. nih.govnih.gov FAAH is a membrane protein responsible for the hydrolysis of endocannabinoids, such as anandamide. nih.govnih.gov Its inhibition leads to increased levels of endogenous cannabinoids, which can produce analgesic and anti-inflammatory effects. nih.govnih.gov Soluble epoxide hydrolase metabolizes epoxyeicosatrienoic acids (EETs), converting them into less active dihydroxyeicosatetraenoic acids. nih.govnih.gov Since EETs possess anti-inflammatory properties, inhibiting sEH helps to reduce inflammation. nih.govnih.gov

Research has shown that the concurrent inhibition of sEH and FAAH can produce a synergistic effect in reducing both inflammatory and neuropathic pain in animal models. nih.govnih.gov This has driven the development of dual inhibitors, single molecules capable of targeting both enzymes simultaneously. escholarship.orguni.lu This polypharmacological approach may offer superior therapeutic efficacy and a better side-effect profile compared to administering two separate drugs. nih.govescholarship.org

In the quest for potent dual inhibitors, structure-activity relationship (SAR) studies have identified the 4-phenylthiazole moiety as a key structural feature that is well-tolerated by the catalytic sites of both sEH and FAAH. nih.govescholarship.org By modifying this core structure, researchers have developed analogues with excellent inhibitory potencies in the low nanomolar range for both enzymes. nih.govescholarship.org

One notable analogue, identified as 6o in a specific study, demonstrated high potency with an IC₅₀ value of 2.5 nM for sEH and 9.8 nM for FAAH. nih.govescholarship.org Another potent dual inhibitor based on a related 4-phenylthiazole structure, SW-17 (1-((2-chlorophenyl)sulfonyl)-N-(4-(4-(p-tolyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide), showed IC₅₀ values of 2.5 nM for human sEH and 9.8 nM for human FAAH. nih.gov

SAR studies on these 4-phenylthiazole analogues have revealed several key insights. For instance, the placement of methyl groups on the phenyl ring at ortho-, meta-, and para-positions resulted in analogues with moderate inhibition of both enzymes, with the meta-substituted analogue being the most potent within that specific series. nih.gov Docking experiments suggest that these dual inhibitors bind within the catalytic sites of both enzymes, sharing similar non-polar and hydrophobic interactions. nih.govescholarship.org For example, the 4-phenylthiazole moiety often orients towards a large hydrophobic pocket in the enzyme's active site. escholarship.org

The research findings highlight the potential of the 4-phenylthiazole scaffold in designing effective dual sEH/FAAH inhibitors for further investigation as novel non-opioid therapeutics for pain management. nih.gov

Inhibitory Activity of this compound Analogues

The following table summarizes the in vitro inhibitory potency of selected 4-phenylthiazole analogues against human soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).

CompoundsEH IC₅₀ (nM)FAAH IC₅₀ (nM)
Analogue 6o 2.5 nih.govescholarship.org9.8 nih.govescholarship.org
SW-17 2.5 nih.gov9.8 nih.gov
Analogue 3k (meta-methyl) Moderate Inhibition nih.govModerate Inhibition nih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Receptor Binding Affinity and Mode

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its receptor protein at the atomic level. For derivatives of (5-Phenylthiazol-4-yl)methanol, docking studies have been instrumental in elucidating their binding affinities and modes with various biological targets.

For instance, a series of novel thiazole (B1198619) derivatives were synthesized and their interactions with the active site of Rho6 protein were assessed using in silico techniques. nih.gov The docking studies of fourteen newly synthesized compounds with the Rho6 target showed favorable docking scores and acceptable binding interactions. nih.gov Similarly, molecular docking has been employed to investigate the binding interactions between thiazole derivatives and the tubulin active site, a key target in cancer therapy. acs.org

In another study, molecular docking simulations of newly synthesized thiazole derivatives were conducted with four key proteins that stimulate cancer cell growth: aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2). mdpi.com The results from these simulations help in understanding the structural basis of the observed biological activity and guide the design of more potent inhibitors. For example, in a study targeting human lactate (B86563) dehydrogenase A (hLDHA), docking analysis revealed that strong interactions with residues such as Ala 29, Val 30, Arg 98, Gln 99, Gly 96, and Thr 94 are crucial for binding affinity. acs.org

The binding energy, often expressed in kcal/mol, is a key output of docking simulations and provides an estimate of the ligand's binding affinity. For example, certain thiazole derivatives have shown good binding energies against various protein targets, indicating their potential as therapeutic agents. nih.govasianpubs.org

Compound/Derivative Target Protein Key Interacting Residues Binding Energy (kcal/mol)
Thiazole Derivative 13aRho6Ser95, Glu138, Arg96Not specified
Thiazole Derivative 13bRho6Asp132Not specified
Thiazole Derivative 15Rho6Lys15-9.2
Thiazole DerivativesTubulinNot specifiedNot specified
Thiazole Derivatives 4a-c, 5Aromatase, EGFR, CDK2, Bcl-2Not specifiedNot specified
Thiazole Derivatives 8a, 8b, 8dhLDHAAla 29, Val 30, Arg 98, Gln 99, Gly 96, Thr 94-8.1 to -8.8
Thiazole Derivative 8chLDHAGln 99-9.8
Thiazole Derivative 9pEGFRNot specified-8.5626
Thiazole Derivative 9uFabHNot specified-8.4033

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, reactivity, and other molecular properties of compounds. These methods provide a deeper understanding of the intrinsic properties of molecules like this compound and its analogs.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is used to predict the reactivity of molecules based on their electronic properties. nih.gov For thiazole derivatives, DFT calculations have been used to determine various electronic parameters that help in interpreting their biological activity. nih.gov

The ground state molecular structure of thiazole derivatives has been scrutinized using hybrid functional B3LYP with different basis sets. researchgate.net These calculations provide optimized molecular geometries, including bond lengths and bond angles. researchgate.net Furthermore, DFT can be used to calculate theoretical vibrations, which can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. researchgate.netresearchgate.net

HOMO-LUMO Gap Analysis and Electrophilicity Index

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. shd-pub.org.rsirjweb.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. shd-pub.org.rsirjweb.com

The energies of HOMO and LUMO are related to the ionization potential and electron affinity, respectively. shd-pub.org.rs These values are used to calculate other important quantum chemical parameters such as chemical hardness (η), softness (σ), electronegativity (χ), chemical potential (μ), and the global electrophilicity index (ω). researchgate.netatlantis-press.comresearchgate.net These descriptors provide insights into the molecule's reactivity and its ability to participate in chemical reactions. nih.govatlantis-press.comresearchgate.net For instance, a molecule with a higher softness value is generally more reactive. irjweb.com The electrophilicity index measures the propensity of a species to accept electrons.

Quantum Chemical Parameter Significance
HOMO EnergyRelated to the ability to donate an electron (ionization potential)
LUMO EnergyRelated to the ability to accept an electron (electron affinity)
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity and kinetic stability
Chemical Hardness (η)Resistance to deformation of electron cloud
Chemical Softness (σ)Reciprocal of hardness, indicates higher reactivity
Electronegativity (χ)Power of an atom to attract electrons to itself
Chemical Potential (μ)Escaping tendency of an electron from a system
Global Electrophilicity Index (ω)Propensity to accept electrons

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govimist.ma This approach is used to predict the activity of new, unsynthesized compounds. nih.gov

For thiazole derivatives, 2D and 3D-QSAR models have been developed to predict their antimicrobial activity. ijpsdronline.com In a typical QSAR study, a set of physicochemical parameters (descriptors) are calculated for a series of compounds with known biological activities. nih.gov Statistical methods such as principal component analysis (PCA), discriminant function analysis (DFA), and regression analysis are then used to build a model that correlates these descriptors with the observed activity. nih.gov

For example, a QSAR analysis of thiazole derivatives with H1-antihistamine activity revealed that parameters like polarizability, binding energy, hydration energy, and HOMO energy are important for their activity. nih.gov Another QSAR study on thiazole derivatives as PIN1 inhibitors utilized descriptors such as molar refractivity (MR), LogP, and LUMO energy to build predictive models. imist.ma The statistical quality of the QSAR models is assessed using parameters like the correlation coefficient (R²), cross-validation coefficient (q² or R²cv), and the predictive power on an external test set (R²test). imist.maijpsdronline.com

In Silico Molecular Design and Virtual Screening Strategies

In silico molecular design and virtual screening are powerful computational strategies used to identify promising drug candidates from large compound libraries. jddtonline.infoamanote.com These methods are often employed in the early stages of drug discovery to prioritize compounds for synthesis and biological testing.

Virtual screening can be performed using either ligand-based or structure-based approaches. Ligand-based virtual screening relies on the knowledge of known active compounds to identify new ones with similar properties. Structure-based virtual screening, on the other hand, uses the 3D structure of the biological target to dock and score potential ligands. nih.gov

For thiazole derivatives, virtual screening has been used to identify potential inhibitors of various enzymes, such as Mycobacterium tuberculosis dTDP-rhamnose inhibitors. jddtonline.info The design of new thiazole-based compounds often involves a molecular hybridization approach, combining structural features from different known active molecules. mdpi.com For example, new thiazole derivatives have been designed as potential anticancer agents by targeting VEGFR-2. mdpi.com

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to bind to a specific receptor and exert its biological activity. nih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

A common feature pharmacophore model can be developed from a set of active compounds to understand their structure-activity relationship and to screen for new compounds with similar features. nih.gov For instance, a pharmacophore model was established for a series of ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives to explain their inhibitory activity against SHP2. nih.gov This model can then be used as a 3D query to search databases for new potential inhibitors. nih.gov Ligand-based design, which includes pharmacophore modeling, is particularly useful when the 3D structure of the target protein is unknown. nih.gov

Analytical Characterization Methodologies for 5 Phenylthiazol 4 Yl Methanol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for the structural analysis of novel and known chemical entities. By probing the interaction of molecules with electromagnetic radiation, various spectroscopic methods provide detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For (5-Phenylthiazol-4-yl)methanol, the key signals include those for the methylene (B1212753) (-CH₂OH) protons, the hydroxyl (-OH) proton, the thiazole (B1198619) ring proton, and the protons of the phenyl ring. The chemical shifts (δ) are influenced by the electronic nature of the thiazole and phenyl rings. For instance, in a derivative, the methylene protons might appear as a singlet, while the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-8.0 ppm. nih.govdergipark.org.tr The hydroxyl proton signal can be broad and its position may vary depending on the solvent and concentration. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For phenylthiazole derivatives, characteristic signals are observed for the carbons of the thiazole ring, the phenyl ring, and the methanol (B129727) substituent. The C=N carbon of the thiazole ring is typically found significantly downfield. asianpubs.orgnih.gov For example, in related phenylthiazole structures, the thiazole carbons (C2, C4, C5) and the phenyl carbons show distinct resonances that confirm the core structure. rsc.org

Table 1: Representative NMR Data for Phenylthiazole Derivatives
NucleusSignal TypeTypical Chemical Shift (δ, ppm)Notes
¹H-CH₂- (Methanol)~4.4 - 4.9Often a singlet or doublet, depending on coupling to OH. mdpi.com
¹H-OH (Methanol)Variable (e.g., ~2.0 - 5.0)Often a broad singlet, position is solvent and concentration dependent. mdpi.com
¹HThiazole-H~7.0 - 8.1Position depends on substituents on the ring. dergipark.org.tr
¹HPhenyl-H~7.2 - 8.0Typically a complex multiplet. nih.govrsc.org
¹³C-CH₂- (Methanol)~55 - 65Aliphatic carbon signal.
¹³CThiazole Carbons~100 - 170C2 is often the most downfield signal. asianpubs.org
¹³CPhenyl Carbons~125 - 145Shows multiple signals for substituted and unsubstituted carbons. rsc.org

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

ESI-MS: Electrospray Ionization Mass Spectrometry is a soft ionization technique that is particularly useful for polar molecules like this compound. It typically generates a protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. nih.govtsijournals.com

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. nih.gov

Fragmentation Analysis: In addition to the molecular ion, mass spectra often show fragment ions resulting from the breakdown of the parent molecule. The fragmentation pattern of this compound and its derivatives can provide structural confirmation. Common fragmentation pathways may include the loss of the hydroxymethyl group (-CH₂OH), cleavage of the thiazole ring, or fragmentation of the phenyl substituent. The analysis of these fragments helps to piece together the molecular structure. nih.gov

Table 2: Mass Spectrometry Data for this compound
TechniqueIon TypeExpected m/zInformation Obtained
ESI-MS[M+H]⁺192.05Confirmation of Molecular Weight (C₁₀H₉NOS)
HRMS[M+H]⁺192.0483Determination of Elemental Formula
MS/MSFragment IonsVariableStructural information from fragmentation patterns (e.g., loss of CH₂OH)

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes molecular vibrations (stretching, bending) at specific frequencies.

For this compound, the key characteristic absorption bands include:

O-H Stretch: A broad and strong absorption band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. rsc.orgnasa.gov

C-H Stretch (Aromatic): Absorption bands typically found just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). rsc.orgresearchgate.net

C-H Stretch (Aliphatic): Absorptions for the methylene group typically appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=N and C=C Stretches: Medium to strong absorptions in the 1450-1650 cm⁻¹ region are characteristic of the thiazole and phenyl rings. tsijournals.comresearchgate.net

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region corresponding to the stretching vibration of the alcohol C-O bond. rsc.org

The presence of these specific bands in the IR spectrum provides strong evidence for the key functional groups of this compound. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. The phenyl and thiazole rings in this compound constitute a conjugated system that absorbs UV light. The spectrum typically shows absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions. researchgate.net The position of λ_max can be influenced by the solvent and the presence of substituents on the aromatic rings. researchgate.netbiointerfaceresearch.com While not providing detailed structural connectivity, UV-Vis spectroscopy is useful for confirming the presence of the conjugated aromatic system and for quantitative analysis. nih.gov

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

X-ray crystallography is the most powerful method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing precise bond lengths, bond angles, and torsional angles. This technique provides an unambiguous confirmation of the molecular structure and its conformation in the solid state. For derivatives of this compound that form suitable crystals, this method can definitively establish the relative orientation of the phenyl and thiazole rings. nih.gov

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's stoichiometric purity and supports the proposed molecular formula. nih.gov For C₁₀H₉NOS, the theoretical composition is C 62.80%, H 4.74%, N 7.32%, and S 16.76%.

Medicinal Chemistry and Drug Discovery Perspectives for the 5 Phenylthiazol 4 Yl Methanol Scaffold

Role as a Privileged Scaffold and Lead Molecule in Drug Discovery

The thiazole (B1198619) ring is a fundamental five-membered heterocyclic motif containing nitrogen and sulfur that is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This designation stems from its presence in a wide array of pharmacologically active compounds and FDA-approved drugs, where it demonstrates the ability to interact with diverse biological targets. researchgate.netnih.gov Thiazole derivatives exhibit a broad spectrum of pharmaceutical applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. nih.gov The 2,4,5-trisubstituted thiazole framework, in particular, has been the focus of considerable research due to its versatility in drug design and its capacity for activity improvement. nih.gov

Within this context, (5-Phenylthiazol-4-yl)methanol emerges as a valuable lead molecule. A lead molecule is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The this compound structure provides a robust three-dimensional arrangement of functional groups—a phenyl ring for potential hydrophobic and aromatic interactions, a thiazole core for hydrogen bonding and polar interactions, and a hydroxymethyl group that can act as a hydrogen bond donor or acceptor.

This structural arrangement has served as the foundation for the development of potent biological agents. For instance, derivatives based on this scaffold have been investigated as potential anticancer agents that target tubulin at the colchicine (B1669291) binding site. nih.gov Modifications to this core structure have led to the discovery of compounds with significant anti-proliferative activity against various cancer cell lines. mdpi.comnih.gov The inherent drug-like properties and synthetic tractability of the this compound core make it an excellent starting point for generating libraries of analogues aimed at discovering novel therapeutics.

Table 1: Examples of Biologically Active Derivatives Based on the Phenylthiazole Scaffold
Compound NameCore Scaffold ModificationBiological Target/ActivityReference
4-Substituted methoxybenzoyl-aryl-thiazole (SMART)Carbonyl linker instead of methanol (B129727), with methoxybenzoyl groupAnticancer; Tubulin inhibitor (colchicine binding site) nih.gov
1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazoleMethanol group replaced with a 1,2,4-triazole ring via a methylene (B1212753) linkerAnticonvulsant activity mdpi.com
N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamidesMethyl group at C5, amine at C2 with substituted thioacetamide (B46855)Anticancer; selective cytotoxicity against A549 lung adenocarcinoma cells nih.govresearchgate.net
Phenylthiazole derivatives with 3,4-dichloro phenyl substitutionDichlorophenyl substitutionAntiproliferative against HT29 cancer cell line (IC50 = 2.01 µM) mdpi.com

Applications in Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy in modern drug development, offering an alternative to traditional high-throughput screening (HTS). openaccessjournals.com FBDD involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. nih.govresearchgate.net These initial hits serve as starting points for the construction of more potent and selective drug candidates through strategies like fragment growing, linking, or merging. nuph.edu.ua

The this compound molecule possesses ideal characteristics for inclusion in a fragment library. Its molecular weight is relatively low, and its structure is simple yet contains diverse chemical features—aromatic, heterocyclic, and a hydroxyl group—that can probe different interaction points within a protein's binding site. researchgate.net Fragments are typically selected based on the "Rule of Three," which suggests a molecular weight under 300 Da, no more than three hydrogen bond donors, no more than three hydrogen bond acceptors, and a ClogP (calculated lipophilicity) of no more than three. The this compound scaffold fits well within these parameters, making it an excellent candidate for FBDD campaigns.

Once a fragment like this compound is identified as a binder to a target protein, often through biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, its binding mode is determined. openaccessjournals.com This structural information is then used to guide the "fragment growing" process, where chemists systematically add functional groups to the core fragment to enhance interactions with the target, thereby increasing potency and developing a lead-like molecule. researchgate.net

Table 2: Physicochemical Properties of this compound as a Representative Fragment
PropertyValue"Rule of Three" GuidelineSignificance in FBDD
Molecular Weight~191.24 Da< 300 DaAllows for efficient exploration of chemical space and provides room for optimization.
Hydrogen Bond Donors1 (from -OH)≤ 3Contributes to binding affinity without excessive complexity.
Hydrogen Bond Acceptors2 (N and O)≤ 3Provides key interaction points with the biological target.
ClogP (Calculated)~1.9-2.2≤ 3Ensures adequate solubility for screening while allowing for lipophilic interactions.

Rational Drug Design and Optimization Strategies for Enhanced Potency and Selectivity

Starting from a lead molecule such as this compound, rational drug design employs a methodical approach to optimize its structure, aiming to enhance biological activity and selectivity while maintaining favorable pharmacokinetic properties. This process relies heavily on understanding the Structure-Activity Relationships (SAR), where systematic modifications of the scaffold are correlated with changes in biological effect. nih.gov

For the this compound scaffold, optimization strategies can be applied to its three main components:

The Phenyl Ring (at C5): This ring often sits in a hydrophobic pocket of the target protein. Modifications here can significantly impact potency. Introducing electron-withdrawing groups (e.g., halogens like Cl, F) or electron-donating groups (e.g., methoxy) at various positions (ortho, meta, para) can modulate electronic properties and steric fit. For example, in anticonvulsant analogues, a 4-chlorophenyl substitution showed high activity. mdpi.com In another study on anticancer agents, a 3,4-dichlorophenyl substitution resulted in potent growth inhibition. mdpi.com

The Thiazole Core: The thiazole ring itself is a key pharmacophoric element. Its nitrogen and sulfur atoms can participate in crucial hydrogen bonding or metal coordination within an active site. While the core is often maintained, its substituents are varied.

The Methanol Group (at C4): The hydroxymethyl group is a common point for modification. It can be oxidized to an aldehyde or a carboxylic acid, converted into an ester or amide, or replaced entirely with other functional groups to probe for new interactions. For instance, replacing the methanol with a methylene linker attached to a triazole ring led to compounds with anticonvulsant properties. mdpi.com In the development of tubulin inhibitors, this position was modified to incorporate a carbonyl linker, which was found to be critical for activity. nih.gov

These optimization efforts are often guided by computational tools like molecular docking, which can predict how different analogues will bind to a target, allowing for the prioritization of compounds for synthesis. researchgate.net

Table 3: Structure-Activity Relationship (SAR) Insights for this compound Derivatives
Modification SiteModification ExampleEffect on Biological ActivityTherapeutic Area
Phenyl Ring (C5)Introduction of 4-ClIncreased anticonvulsant activityAnticonvulsant mdpi.com
Introduction of 3,4-dichloroPotent antiproliferative activity against HT29 cellsAnticancer mdpi.com
Methanol Group (C4)Replacement with a carbonyl linkerEssential for tubulin binding activityAnticancer nih.gov
Replacement with a methylene-triazole groupConferred significant anticonvulsant propertiesAnticonvulsant mdpi.com
Thiazole Ring (C2)Addition of an amino group with N-substitutionModulated antibacterial and antifungal activityAntimicrobial mdpi.com

Development of Hybrid Molecules Incorporating the Thiazole-Methanol Core

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores (structural units responsible for biological activity) into a single molecule. The goal is to create a new chemical entity with enhanced affinity, improved selectivity, dual-target activity, or better pharmacokinetic profiles compared to the individual components. researchgate.net The this compound scaffold is an attractive component for creating such hybrid molecules due to its proven biological relevance and synthetic accessibility.

Researchers have successfully developed hybrid molecules by linking the phenylthiazole core to other biologically active heterocyclic systems. Common hybridization partners for thiazole include:

Pyrazole: The combination of thiazole and pyrazole rings has yielded compounds with significant antimicrobial and anticancer activities. nih.govnih.govacs.org For example, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles were synthesized and showed promising antibacterial and antifungal properties. nih.gov

Thiadiazole: Phenylthiazole derivatives incorporating a 1,3,4-thiadiazole (B1197879) moiety have been developed as potent antibacterial and antifungal agents against various plant pathogens. nih.gov

Thiazolidinone: Hybrid molecules containing both thiazole and 4-thiazolidinone scaffolds have been designed to target microbial infections, with some showing efficacy against resistant bacterial strains. researchgate.netnih.gov

Pyrimidines: The fusion of a thiazole ring with a pyrimidine ring creates thiazolo[4,5-d]pyrimidines, which are purine isosteres. nih.govresearchgate.net This class of hybrids has been explored for a vast range of activities, including as anticancer, antiviral, and anti-inflammatory agents, by mimicking endogenous purines like adenine and guanine. nih.govresearchgate.net

Table 4: Examples of Hybrid Molecules Based on the Thiazole Scaffold
Hybrid ScaffoldConstituent PharmacophoresTherapeutic Target/ApplicationReference
Pyrazolyl-ThiazoleThiazole + PyrazoleAntimicrobial (antibacterial and antifungal) nih.govnih.gov
Thiazole-ThiadiazoleThiazole + 1,3,4-ThiadiazoleAntibacterial and antifungal against plant pathogens nih.gov
Thiazole-ThiazolidinoneThiazole + 4-ThiazolidinoneAntimicrobial (DNA gyrase inhibition) nih.gov
Thiazolo[4,5-d]pyrimidineThiazole + Pyrimidine (fused)Anticancer, antiviral, anti-inflammatory nih.govresearchgate.net

Future Research Directions and Translational Potential

Exploration of Novel and Greener Synthetic Pathways

The future synthesis of (5-Phenylthiazol-4-yl)methanol and its derivatives is poised for a green transformation. Current research on related thiazole (B1198619) compounds highlights a move away from conventional, often hazardous, synthetic methods towards more environmentally benign approaches. Future efforts will likely focus on adapting these greener strategies specifically for this compound.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of thiazole derivatives, offering advantages like reduced reaction times and increased yields. bepls.com

Ultrasonic Irradiation: As an alternative energy source, ultrasound can promote reactions and, in some cases, lead to improved product yields under milder conditions. bepls.com

Green Solvents: The use of water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents is being explored for the synthesis of related heterocyclic compounds to minimize the reliance on volatile organic solvents. bepls.comresearchgate.netmdpi.com

Catalyst-Free Reactions: The development of synthetic protocols that proceed efficiently without the need for a catalyst is a significant goal for green chemistry, simplifying purification and reducing waste. bepls.com

For instance, the Hantzsch thiazole synthesis, a classical method for creating the thiazole ring, can be adapted using these greener techniques. Future research could investigate a one-pot synthesis of this compound from appropriate starting materials under microwave irradiation in a green solvent, significantly improving the efficiency and environmental footprint of its production.

In-depth Mechanistic Studies of Biological Targets and Pathways

While derivatives of the broader phenylthiazole class have shown activity against various biological targets, the specific mechanisms of action for this compound derivatives are not yet fully understood. A critical future research direction will be the detailed elucidation of their molecular interactions and downstream effects.

Priorities for mechanistic studies include:

Target Identification and Validation: Identifying the specific enzymes, receptors, or other biomolecules that derivatives of this compound interact with is paramount. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed for this purpose.

Enzyme Inhibition Kinetics: For derivatives that act as enzyme inhibitors, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type). This has been demonstrated for other thiazole derivatives that inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov

Cellular Pathway Analysis: Understanding how these compounds affect cellular signaling pathways is crucial. This can involve techniques like Western blotting to assess changes in protein expression and phosphorylation, and reporter gene assays to measure the activity of specific pathways. For example, some thiazole compounds have been shown to induce apoptosis, and future work could explore similar mechanisms for this compound derivatives. researchgate.net

A deeper understanding of these mechanisms will not only validate the therapeutic potential of these compounds but also guide the design of more potent and selective next-generation drugs.

Advancements in Computational Modeling for Precise Predictive Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, and their application to the this compound scaffold holds immense promise for accelerating the development of new therapeutic agents.

Future computational efforts will likely focus on:

Molecular Docking: These simulations can predict the binding orientation and affinity of this compound derivatives to the active sites of their biological targets. This information is invaluable for understanding structure-activity relationships (SAR) and for designing modifications that enhance binding. mdpi.comasianpubs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of this compound derivatives with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.

In Silico ADME Prediction: The absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates are critical for their success. Computational tools can predict these properties, allowing for the early identification of compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures in drug development. nih.gov

By integrating these computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery pipeline.

Expanding the Therapeutic Scope through Structural Diversification of this compound Derivatives

The versatility of the this compound core structure provides a rich platform for chemical modification, opening the door to a wide range of therapeutic applications. Future research will undoubtedly focus on the synthesis and biological evaluation of novel derivatives with diverse functionalities.

Promising areas for therapeutic expansion include:

Anticancer Agents: The phenylthiazole moiety is a common feature in many compounds with demonstrated anticancer activity. researchgate.net By introducing various substituents on the phenyl ring and modifying the methanol (B129727) group, it may be possible to develop potent and selective anticancer agents that target specific cancer cell lines.

Antifungal and Antimicrobial Agents: Research has shown that some phenylthiazole derivatives exhibit significant antifungal and antimicrobial properties. mdpi.comnih.gov This suggests that this compound could serve as a starting point for the development of new treatments for infectious diseases.

Anti-inflammatory Agents: The structural features of some thiazole-containing compounds are associated with anti-inflammatory activity. Future work could explore the potential of this compound derivatives to modulate inflammatory pathways.

Neurological Disorders: Given the diverse biological activities of thiazole derivatives, it is plausible that novel analogs of this compound could be designed to interact with targets in the central nervous system, offering potential treatments for a range of neurological conditions.

The table below provides examples of how structural modifications to the core phenylthiazole structure have led to different biological activities, illustrating the potential for diversification of this compound.

Core Structure Modification Resulting Biological Activity
PhenylthiazoleAddition of a substituted thioacetamide (B46855) group at the 2-position of a 5-methyl-4-phenylthiazoleAnticancer activity against human lung adenocarcinoma cells researchgate.net
PhenylthiazoleFusion with a pyridine (B92270) ring to form a thiazolo[4,5-b]pyridin-2-oneAntimicrobial activity against pathogenic bacteria and fungi mdpi.com
PhenylthiazoleIncorporation into a biquinoline-phenylthiazole hybrid structureAntimicrobial and anticancer activities asianpubs.org
PhenylthiazoleAddition of an acylhydrazone moietyAntifungal activity against phytopathogenic fungi nih.gov
ThiazolidinoneCombination with a pyrazoline moietyAnticancer activity, particularly against leukemia cell lines nih.gov

This systematic exploration of structural diversification, guided by mechanistic insights and computational predictions, will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodSolventCatalyst/BaseTime (hr)Yield (%)Reference
Nucleophilic substitutionDMFK₂CO₃5–697
CyclizationAcetic acid470–85
Hydrazine condensationEthanol4–665–75

Advanced Question: How can conflicting spectral data (e.g., NMR, MS) for this compound analogs be resolved?

Methodological Answer:
Contradictions often arise from impurities, tautomerism, or solvent effects. For example, in 1H NMR, tautomeric shifts in thiazole derivatives can obscure aromatic proton signals. To resolve this, use deuterated DMSO for enhanced solubility and sharper peaks, as demonstrated in the analysis of 5-{[(2-Phenyl-1,3-thiazol-4-yl)methylidene]amino}-1,3,4-thiadiazole-2-thiol, where DMSO-d6 clarified aromatic protons at δ 7.28–7.43 ppm . For mass spectrometry, high-resolution MS (HRMS) or tandem MS/MS can distinguish isobaric species. In one study, EI-MS at 70 eV confirmed molecular ion peaks (e.g., m/z 305 [M+1]) with minimal fragmentation . Cross-validation with IR (e.g., C=N stretches at 1600–1650 cm⁻¹) further resolves ambiguities .

Basic Question: What purification techniques are effective for isolating this compound derivatives?

Methodological Answer:
Recrystallization using ethanol or methanol is standard due to the moderate solubility of thiazole derivatives. For example, precipitating products with ice-cold water after reaction completion, followed by recrystallization from ethanol, yields >95% purity . For polar byproducts, column chromatography with silica gel and ethyl acetate/hexane (3:7) gradients effectively isolates target compounds .

Advanced Question: How can persistent impurities in this compound synthesis be addressed?

Methodological Answer:
Persistent impurities often stem from unreacted starting materials or side products. Implementing a two-step purification protocol (e.g., aqueous wash followed by recrystallization) removes hydrophilic impurities, as shown in the synthesis of 4-((2-Phenylthiazol-4-yl)methoxy)benzaldehyde . For hydrophobic byproducts, adjust solvent polarity during recrystallization (e.g., DMF/ethanol mixtures) . Monitoring via TLC (silica plates, UV detection) at intermediate stages identifies incomplete reactions early .

Basic Question: What analytical methods validate the structure of this compound analogs?

Methodological Answer:
Multimodal characterization is essential:

  • 1H/13C NMR : Aromatic protons (δ 7.2–7.8 ppm) and thiazole carbons (δ 150–160 ppm) confirm core structure .
  • FTIR : C-O (1100–1250 cm⁻¹) and C-S (650–750 cm⁻¹) stretches validate functional groups .
  • GC-MS/EI-MS : Molecular ion peaks (e.g., m/z 305 for thiadiazole derivatives) confirm molecular weight .

Advanced Question: How can researchers design structure-activity relationship (SAR) studies for this compound-based bioactive compounds?

Methodological Answer:
Systematic SAR requires modular substitution:

  • Variation of substituents : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the phenyl ring to assess electronic effects on bioactivity .
  • Bioactivity assays : Test analogs against target pathogens (e.g., Staphylococcus aureus for antimicrobial activity) using microdilution methods (MIC values) .
  • Computational modeling : Dock optimized structures into target protein active sites (e.g., EGFR for anticancer studies) to predict binding affinities .

Q. Table 2: Example SAR Data

SubstituentAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)Reference
-H3225
-OCH₃1612
-NO₂6450

Advanced Question: How should researchers address contradictions in reported biological activity data for thiazole derivatives?

Methodological Answer:
Contradictions may arise from assay variability or compound stability. Standardize protocols:

  • Uniform inoculum size (1×10⁵ CFU/mL for antimicrobial tests) .
  • Control for compound degradation : Pre-incubate compounds in assay media (e.g., RPMI-1640) and quantify stability via HPLC .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values may reflect differences in cell line susceptibility .

Basic Question: What safety protocols are recommended for handling this compound derivatives?

Methodological Answer:

  • Use PPE (gloves, goggles) to avoid dermal contact .
  • Store compounds in airtight containers at 4°C to prevent hydrolysis .
  • Neutralize waste with 10% NaOH before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.